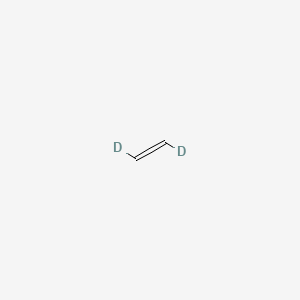

(Z)-Ethylene-1,2-d2

Description

Significance of Deuterated Alkenes in Fundamental Chemical Inquiry

Deuterated alkenes, a class of unsaturated hydrocarbons where one or more hydrogen atoms are replaced by deuterium (B1214612), are invaluable in fundamental chemical research. researchgate.net The increased mass of deuterium compared to hydrogen leads to a stronger carbon-deuterium (C-D) bond, which is about 10 times more resistant to breakage than a carbon-hydrogen (C-H) bond. tandfonline.com This phenomenon gives rise to the deuterium kinetic isotope effect (KIE), where the rate of a chemical reaction is significantly slower if a C-D bond is broken in the rate-determining step compared to a C-H bond. ontosight.aitandfonline.comresearchgate.net

The KIE is a cornerstone of mechanistic chemistry, allowing researchers to elucidate the step-by-step pathways of complex reactions. researchgate.net By strategically placing deuterium atoms on an alkene, chemists can probe which bonds are broken and formed during a reaction, providing direct evidence for proposed mechanisms. ontosight.airesearchgate.net For instance, isotopically labeled olefins have been instrumental in confirming the carbene mechanism of olefin metathesis, a reaction of immense industrial importance. acs.org

Beyond mechanistic studies, deuterated alkenes are crucial in various spectroscopic techniques. ontosight.ai The different vibrational frequencies of C-D bonds compared to C-H bonds are readily distinguishable in infrared (IR) and Raman spectroscopy, offering a clear window into molecular structure and bonding. ontosight.ai Furthermore, deuterated compounds are used as internal standards in mass spectrometry and as tracers in metabolic studies to follow the fate of molecules in biological systems. ontosight.airesearchgate.net

Stereochemical Purity and Isotopic Specificity of (Z)-Ethylene-1,2-d2 in Mechanistic Elucidation

For mechanistic studies, the stereochemical purity and isotopic specificity of the labeled compound are paramount. (Z)-Ethylene-1,2-d2, with its two deuterium atoms on the same side of the carbon-carbon double bond, offers a high degree of precision for probing reactions where stereochemistry is critical. The distinct spatial arrangement of the deuterium atoms allows for the unambiguous tracking of their fate throughout a chemical transformation.

The synthesis of stereospecifically labeled alkenes like (Z)-Ethylene-1,2-d2 can be achieved through various methods, including the reduction of deuterated acetylene (B1199291) or reactions involving deuterated ethyl halides. ontosight.ai The Wittig reaction has also been developed to allow for selective isotopic labeling of olefins. cdnsciencepub.com The ability to synthesize the (Z) isomer with high purity is crucial, as the presence of the (E) isomer or other isotopologues could lead to ambiguous or misleading results in mechanistic experiments.

A prime example of the application of (Z)-Ethylene-1,2-d2 is in the study of addition reactions to alkenes. By reacting this specific isomer and analyzing the stereochemistry of the products, chemists can determine whether the addition occurs in a syn (to the same face of the double bond) or anti (to opposite faces) fashion. This level of detail is essential for understanding and controlling the stereochemical outcome of reactions, a fundamental goal in modern organic synthesis.

Historical Context and Evolution of Research on Isotopically Labeled Olefins

The use of isotopes in chemistry dates back to the early 20th century, but the application of isotopically labeled olefins to understand reaction mechanisms gained significant traction in the mid-20th century. researchgate.netacs.org Early work in the 1950s by industrial chemists at DuPont and other petrochemical companies on olefin metathesis produced baffling results that could not be explained by known reaction pathways. acs.org

The race to elucidate the mechanism of this "olefin disproportionation" spurred the use of isotopically labeled compounds. acs.org In the late 1960s and early 1970s, researchers like Robert H. Grubbs and Thomas J. Katz utilized deuterated olefins to track the exchange of alkylidene groups. acs.org These experiments provided strong evidence against earlier proposed mechanisms involving cyclobutane (B1203170) intermediates and were pivotal in establishing the now-accepted metal carbene mechanism proposed by Yves Chauvin. acs.orgwikipedia.org The work of Chauvin, Grubbs, and Richard R. Schrock on olefin metathesis was later recognized with the 2005 Nobel Prize in Chemistry. wikipedia.org

The development of new synthetic methods for preparing isotopically labeled olefins with high purity, such as modifications to the Wittig reaction, further expanded their utility. cdnsciencepub.com Gas chromatography techniques were also refined to allow for the separation of deuterated olefins differing by only a single deuterium atom, enabling more precise analysis of reaction products. cdnsciencepub.com

Today, the use of isotopically labeled olefins, including (Z)-Ethylene-1,2-d2, is a standard and indispensable technique in the arsenal (B13267) of physical organic chemists and continues to provide critical insights into a wide array of chemical and biological processes. researchgate.netacs.org

Data Tables

Table 1: Properties of Ethylene (B1197577) and its Deuterated Isotopologues

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) |

|---|---|---|

| Ethylene | C₂H₄ | 28.05 |

| (Z)-Ethylene-1,2-d2 | C₂H₂D₂ | 30.07 |

| Ethylene-1,1-d2 | C₂H₂D₂ | 30.07 |

| Ethylene-d4 | C₂D₄ | 32.08 |

Data sourced from NIST Chemistry WebBook and other chemical databases. ontosight.ainist.govnist.gov

Table 2: Key Research Findings with Deuterated Alkenes

| Research Area | Key Finding | Significance |

|---|---|---|

| Olefin Metathesis | Isotopic labeling experiments with deuterated butenes supported the metal carbene mechanism. acs.org | Revolutionized the understanding of a major industrial process and led to the development of highly efficient catalysts. |

| Catalytic Hydrogenation | Deuterium labeling studies helped to elucidate the catalytic cycle for the hydrogenation of alkenes using ruthenium complexes. researchgate.net | Provided insights into the mechanism of important catalytic processes, aiding in the design of new catalysts. |

| Asymmetric Synthesis | Deuterium labeling experiments established an antarafacial reaction pathway in the palladium-catalyzed asymmetric synthesis of allylic esters. researchgate.net | Advanced the understanding of stereocontrolled reactions, crucial for the synthesis of chiral molecules like pharmaceuticals. |

Structure

3D Structure

Properties

IUPAC Name |

1,2-dideuterioethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4/c1-2/h1-2H2/i1D,2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGGSQFUCUMXWEO-QDNHWIQGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C=C[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

30.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2813-62-9 | |

| Record name | (Z)-Ethylene-1,2-d2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002813629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies and Isotopic Labeling Strategies for Z Ethylene 1,2 D2

Stereoselective Synthesis Routes to (Z)-Ethylene-1,2-d2

The creation of the Z-configured double bond in (Z)-ethylene-1,2-d2 is a critical challenge. The primary methods to achieve this stereoselectivity are catalytic reduction approaches and transformations from specifically designed precursors.

Catalytic Reduction Approaches

Catalytic hydrogenation of alkynes is a well-established method for the synthesis of alkenes. wikipedia.org For the synthesis of (Z)-ethylene-1,2-d2, the corresponding deuterated alkyne, acetylene-d2 (B86588), is subjected to reduction under conditions that favor the formation of the cis or Z-isomer.

Lindlar-type Hydrogenations:

The Lindlar catalyst, which consists of palladium deposited on calcium carbonate and poisoned with lead acetate (B1210297) and quinoline, is a classic reagent for the semi-hydrogenation of alkynes to cis-alkenes. wikipedia.orgmasterorganicchemistry.com The catalyst's "poison" deactivates the most active sites on the palladium surface, preventing over-reduction to the corresponding alkane and promoting the desired stereoselectivity. wikipedia.org The reaction proceeds via the syn-addition of two deuterium (B1214612) atoms across the triple bond of acetylene-d2, yielding (Z)-ethylene-1,2-d2. masterorganicchemistry.com The general mechanism involves the adsorption of the alkyne and deuterium gas onto the catalyst surface, followed by the stepwise addition of deuterium atoms to the same face of the alkyne. masterorganicchemistry.com

The efficiency and selectivity of Lindlar-type catalysts can be influenced by the specific poison used and the reaction conditions. wikipedia.org While traditionally employing lead, newer, lead-free modifications have been developed, such as those using silica-supported, N-doped carbon-modified cobalt nanoparticles, which also show high selectivity for Z-alkenes. researchgate.net

Zinc-Acid Reductions:

Reductive systems employing zinc metal in the presence of an acid or a deuterium source can also be utilized for the synthesis of deuterated alkenes. rsc.org For instance, the combination of zinc and a Brønsted acid can facilitate the reduction of certain functional groups, and the use of deuterated acids or D₂O allows for deuterium incorporation. rsc.org While more commonly applied to more complex alkenes, the principle of using a metal reductant and a deuterium donor is applicable. marquette.edu Nickel catalysts with zinc as a reducing agent and D₂O as the deuterium source have been used for the transfer deuteration of alkynes. marquette.edu

| Catalyst System | Precursor | Product | Selectivity (Z/E) | Reference |

| Lindlar Catalyst (Pd/CaCO₃, Pb(OAc)₂) | Acetylene-d₂ | (Z)-Ethylene-1,2-d₂ | High | wikipedia.orgmasterorganicchemistry.com |

| Cobalt Nanoparticles (N-doped C/SiO₂) | Alkynes | Z-Alkenes | High | researchgate.net |

| Nickel/Zinc | Alkynes/D₂O | Deuterated Alkenes | High | marquette.edu |

Precursor-Based Transformations with Deuterium Incorporation

An alternative to the direct reduction of acetylene-d2 involves the use of specifically designed precursor molecules that can be transformed into (Z)-ethylene-1,2-d2. This approach allows for the introduction of deuterium at a later stage in the synthesis.

One such method involves the retro-Diels-Alder reaction. For example, bis-exo-5-norbornene-2,3-diol can be deuterated to form bis-exo-5-norbornene-2,3-diol-d₂. acs.org Subsequent flash vacuum pyrolysis (FVP) of this deuterated precursor induces a retro-Diels-Alder reaction, yielding cyclopentadiene (B3395910) and the desired deuterated (Z)-1,2-ethenediol, which is a tautomer of glycolaldehyde (B1209225). acs.org While this specific example leads to the diol, similar strategies targeting the direct formation of the deuterated ethylene (B1197577) can be envisioned with appropriately designed precursors.

Another strategy could involve the dehalogenation of a deuterated dihalide precursor. For instance, a (Z)-1,2-dihalo-1,2-dideuterioethane could be treated with a reducing agent like zinc to eliminate the halogens and form the double bond, preserving the Z-stereochemistry. The synthesis of 1,2-difluoroethylene (B154328) from 1,2-dichloro-1,2-difluoroethane (B3190508) using zinc has been reported, which follows a similar principle. beilstein-journals.org

Enzymatic or Biocatalytic Pathways for Selective Deuteration

While less common for a simple molecule like ethylene, enzymatic and biocatalytic methods are gaining traction for their high selectivity in deuteration reactions. These methods could theoretically be applied to produce (Z)-ethylene-1,2-d2. Biocatalytic approaches often operate under mild conditions and can exhibit exquisite stereoselectivity. For example, certain enzymes could be engineered to catalyze the reduction of a suitable precursor with high fidelity to the Z-isomer, using a deuterated cofactor or D₂O as the deuterium source. While specific examples for (Z)-ethylene-1,2-d2 are not prevalent in the literature, the principles of biocatalytic deuteration are well-established for other molecules.

Challenges and Advances in Maintaining Isotopic and Stereochemical Purity

A primary challenge in the synthesis of (Z)-ethylene-1,2-d2 is maintaining high isotopic and stereochemical purity. cdnisotopes.com

Isotopic Purity: The isotopic purity is dependent on the enrichment of the deuterium source (e.g., D₂ gas, D₂O). Incomplete deuteration or back-exchange with protic solvents or atmospheric moisture can lead to the incorporation of hydrogen, reducing the isotopic purity. To mitigate this, reactions are typically carried out under inert and dry conditions, and highly enriched deuterium sources are used.

Stereochemical Purity: The stereochemical purity, i.e., the ratio of the Z-isomer to the E-isomer, is determined by the stereoselectivity of the chosen synthetic route.

In catalytic reductions, over-reduction to ethane-1,2-d2 (B3044177) or isomerization to the more stable E-isomer can occur. The choice of catalyst and reaction conditions is crucial. Lindlar-type catalysts are specifically designed to be selective for the cis-alkene, but even with these, small amounts of the trans-isomer and the fully saturated alkane can be formed. wikipedia.org

Advances in catalyst design, such as the development of novel lead-free catalysts, aim to improve this selectivity. researchgate.net For instance, nickel catalysts have been shown to be effective for the semihydrogenation of alkynes to Z-alkenes with high selectivity. researchgate.net

Analytical Characterization: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are essential for verifying both the isotopic and stereochemical purity of the final product. researchgate.net

Scale-Up Considerations for Research Applications

Transitioning the synthesis of (Z)-ethylene-1,2-d2 from a laboratory scale to larger quantities for research applications presents several challenges.

Catalyst Handling and Recovery: For catalytic methods, the cost, stability, and recyclability of the catalyst are important factors. Heterogeneous catalysts like Lindlar's are often preferred for ease of separation from the product mixture. wikipedia.org However, the use of heavy metals like lead can be a concern for disposal and safety on a larger scale. The development of more environmentally benign and reusable catalysts is an active area of research. researchgate.net

Reaction Conditions: Maintaining precise control over reaction parameters such as temperature, pressure, and stoichiometry is critical for ensuring selectivity and yield on a larger scale. Flow chemistry offers a promising alternative to traditional batch processes for scaling up reactions, as it allows for better control over these parameters and can improve safety and efficiency. researchgate.net

Purification: The purification of the gaseous (Z)-ethylene-1,2-d2 from starting materials, byproducts (like the E-isomer and ethane-1,2-d2), and solvent vapors requires efficient methods such as fractional distillation or preparative gas chromatography. The similar boiling points of the isomers can make this separation challenging.

Advanced Spectroscopic Characterization and Isotopic Effects on Molecular Dynamics of Z Ethylene 1,2 D2

Vibrational Spectroscopic Investigations (Infrared, Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the molecular vibrations of (Z)-Ethylene-1,2-d2. uni-siegen.de These vibrations are sensitive to isotopic substitution, leading to observable shifts in spectral features.

Analysis of Isotopic Shifts and Anharmonicities in Vibrational Modes

The substitution of hydrogen with deuterium (B1214612) in (Z)-Ethylene-1,2-d2 results in significant isotopic shifts in its vibrational frequencies. This is primarily due to the increased mass of deuterium, which alters the reduced mass of the vibrating groups. These shifts are invaluable for assigning specific vibrational modes. For instance, the C-H stretching vibrations in ethylene (B1197577) occur at higher frequencies than the C-D stretching vibrations in its deuterated counterpart.

Anharmonicity, the deviation of molecular vibrations from simple harmonic motion, also plays a crucial role in the vibrational spectrum. researchgate.net The anharmonic nature of vibrations means that the energy levels are not equally spaced, and this effect is also influenced by isotopic substitution. annualreviews.org Anharmonic corrections are essential for accurate calculations of isotopic equilibrium constants. annualreviews.org The study of these anharmonicities provides a more detailed understanding of the potential energy surface of the molecule. pageplace.de For ethylene and its isotopologues, anharmonic force fields have been calculated using ab initio methods to reproduce experimental fundamental frequencies with high accuracy. researchgate.net

Table 1: Comparison of Vibrational Modes This interactive table would allow users to compare the harmonic and anharmonic frequencies for different vibrational modes of (Z)-Ethylene-1,2-d2 and its parent molecule, ethylene, highlighting the isotopic shifts.

| Vibrational Mode | Ethylene (C2H4) Frequency (cm⁻¹) | (Z)-Ethylene-1,2-d2 Frequency (cm⁻¹) | Isotopic Shift (cm⁻¹) |

| C-H/C-D Stretch | ~3100 | ~2300 | ~800 |

| C=C Stretch | ~1623 | ~1515 | ~108 |

| CH2/CDH Scissoring | ~1444 | ~1290 | ~154 |

Note: The frequencies are approximate and serve for illustrative purposes.

High-Resolution Rovibrational Spectroscopy for Molecular Parameters and Dynamics

High-resolution rovibrational spectroscopy allows for the simultaneous study of rotational and vibrational transitions, providing a wealth of information about molecular parameters and intramolecular dynamics. nih.govresearchgate.net By analyzing the fine structure within vibrational bands, precise rotational constants and centrifugal distortion constants can be determined. nih.gov

For isotopologues like (Z)-Ethylene-1,2-d2, these studies can reveal how isotopic substitution affects the molecule's geometry and its response to rotational motion. The analysis of rovibrational spectra can also provide insights into intramolecular vibrational energy redistribution (IVR), showing how energy flows between different vibrational modes on a sub-picosecond timescale. nih.gov

In Situ Vibrational Spectroscopy for Mechanistic Intermediates

In situ vibrational spectroscopy is a powerful technique for studying reaction mechanisms by detecting transient intermediates. escholarship.orgfrontiersin.org In the context of reactions involving ethylene, such as polymerization or oxidation, in situ Fourier Transform Infrared (FT-IR) and Raman spectroscopy can identify short-lived species. mdpi.comtu-darmstadt.de For example, in ethylene polymerization on chromium catalysts, in situ FT-IR has been used to detect vinyl reaction intermediates. mdpi.com The use of (Z)-Ethylene-1,2-d2 in such studies can help to elucidate the role of specific C-H bonds in the reaction mechanism by observing the fate of the deuterium labels in the products and intermediates. umich.edu Time-resolved techniques can capture the dynamics of these reactions, providing a more complete picture of the catalytic cycle. frontiersin.org

Rotational and Microwave Spectroscopy for Conformational and Structural Dynamics

Rotational and microwave spectroscopy are high-resolution techniques that probe the rotational energy levels of molecules in the gas phase. wikipedia.org These methods are exquisitely sensitive to the moments of inertia of a molecule, and therefore to its isotopic composition and three-dimensional structure.

Determination of Rotational Constants and Centrifugal Distortion Terms

The rotational spectrum of (Z)-Ethylene-1,2-d2 is characterized by a unique set of rotational constants (A, B, and C) that are inversely proportional to its principal moments of inertia. ox.ac.uk The substitution of hydrogen with deuterium significantly alters these moments of inertia, leading to a dense and complex rotational spectrum. The analysis of this spectrum allows for the precise determination of the rotational constants. researchgate.netacs.org

Centrifugal distortion is another important effect observed in rotational spectra. libretexts.org As a molecule rotates faster at higher rotational energy levels, centrifugal forces cause the bonds to stretch slightly, which in turn changes the moments of inertia and the spacing between rotational energy levels. libretexts.org The analysis of centrifugal distortion provides information about the rigidity of the molecular framework. For (Z)-Ethylene-1,2-d2, the determination of centrifugal distortion constants offers a deeper understanding of its structural dynamics. acs.org

Table 2: Spectroscopic Constants for (Z)-Ethylene-1,2-d2 This interactive table would present the experimentally determined and theoretically calculated rotational and centrifugal distortion constants for (Z)-Ethylene-1,2-d2.

| Parameter | Experimental Value (MHz) | Theoretical Value (MHz) |

| Rotational Constant A | Data not available | Data not available |

| Rotational Constant B | Data not available | Data not available |

| Rotational Constant C | Data not available | Data not available |

| Centrifugal Distortion DJ | Data not available | Data not available |

Probing Interstellar Chemistry Analogs using Rotational Signatures

The unique rotational spectrum of (Z)-Ethylene-1,2-d2 serves as a distinct fingerprint that can be used to identify this molecule in complex mixtures, including environments that mimic interstellar chemistry. The detection of deuterated molecules in the interstellar medium (ISM) is a key tool for understanding chemical formation pathways. acs.org The relative abundance of deuterated species can be significantly higher in cold interstellar clouds than the cosmic D/H ratio, a phenomenon known as deuterium fractionation. acs.orgarxiv.org

While (Z)-Ethylene-1,2-d2 itself has not been explicitly reported as detected in the ISM, its related enol form, (Z)-1,2-ethenediol, has been observed. arxiv.orgarxiv.org Laboratory-based rotational spectroscopy of (Z)-Ethylene-1,2-d2 provides the precise frequency data necessary for radio astronomical searches. nsf.gov The study of such deuterated analogs helps to build a more complete inventory of interstellar molecules and to constrain models of prebiotic chemistry in space. nih.govrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Site-Specific Analysis

NMR spectroscopy is a powerful tool for elucidating the structural and electronic environment of nuclei. In the case of (Z)-Ethylene-1,2-d2, NMR techniques are particularly adept at confirming stereochemistry and analyzing the electronic perturbations caused by deuteration.

Deuterium (²H) NMR spectroscopy directly probes the deuterium nuclei within a molecule. acs.org As a quadrupolar nucleus (spin I=1), deuterium provides unique spectral information. acs.org For (Z)-Ethylene-1,2-d2, a ²H NMR spectrum would be expected to show a single resonance, confirming that the two deuterium atoms are in chemically and magnetically equivalent environments due to the molecule's symmetry. The chemical shift of this signal would be nearly identical to that of the protons in undeuterated ethylene, which typically appear around 5.4 ppm. msu.edu The primary utility of the ²H NMR spectrum in this context is to verify the successful and specific incorporation of deuterium at the intended vinyl positions. acs.org The technique is highly effective for determining the position and level of deuteration in isotopically enriched compounds. researchgate.net

The substitution of hydrogen with deuterium induces small but measurable changes in the ¹H and ¹³C NMR spectra, known as deuterium isotope effects. researchgate.net These effects are transmitted through the molecular framework and are classified by the number of bonds (n) separating the observed nucleus from the deuterium atom (nΔX(D)). nih.gov

¹H NMR: In the ¹H NMR spectrum of (Z)-Ethylene-1,2-d2, the two remaining protons are chemically equivalent. They would give rise to a single signal, a singlet, because the geminal H-D coupling is often small and the vicinal D-D coupling is not observed in ¹H spectra. This simplifies the spectrum compared to the complex second-order patterns often seen for ethylene itself in high-resolution spectra.

¹³C NMR: The ¹³C NMR spectrum is particularly sensitive to deuteration. The carbon atoms in (Z)-Ethylene-1,2-d2 are directly bonded to deuterium, resulting in a significant one-bond isotope effect (¹ΔC(D)). This effect typically causes the carbon signal to shift upfield (to a lower ppm value) compared to the signal in undeuterated ethylene (δ ≈ 122-123 ppm). msu.edulibretexts.org The signal for the ¹³C nucleus may also appear as a triplet due to the one-bond coupling to the spin-1 deuterium nucleus. researchgate.net Secondary isotope effects over two or more bonds (e.g., ²ΔC(D)) are also possible but are generally much smaller. nih.gov These shifts arise from the slightly shorter average C-D bond length compared to the C-H bond, which alters the vibrational averaging of the electronic shielding. researchgate.net

Table 1: General Principles of Deuterium Isotope Effects in NMR Spectroscopy

| Isotope Effect | Symbol | Description | Expected Observation for (Z)-Ethylene-1,2-d2 |

| Primary | ¹ΔC(D) | Change in ¹³C chemical shift for a carbon directly attached to a deuterium. | Upfield shift of the carbon signal compared to C₂H₄. Signal may split into a triplet. |

| Secondary | ⁿΔC(D) (n>1) | Change in ¹³C chemical shift for a carbon n bonds away from a deuterium. | Smaller, typically upfield shifts. |

| Spectral Simplification | - | Reduction in the complexity of ¹H spectra due to replacement of ¹H with ²H. | A single singlet for the two equivalent protons, simplifying the spectrum. |

In standard isotropic solvents, rapid molecular tumbling averages out anisotropic interactions like direct dipole-dipole couplings. However, by using a liquid crystal as the NMR solvent, molecules can be partially oriented, allowing for the measurement of these anisotropic parameters. kit.edu This technique is a powerful probe for determining molecular geometry and stereochemistry with high precision. leibniz-fmp.de

For (Z)-Ethylene-1,2-d2, dissolving the molecule in a chiral or achiral liquid crystalline phase would allow for the measurement of residual dipolar couplings (RDCs) between the various nuclei (¹H-¹H, ¹³C-¹H, and ¹H-²H). These couplings are highly dependent on the internuclear distances and the angles between the internuclear vectors and the molecular orientation axis. By analyzing the set of measured RDCs, it is possible to obtain a detailed three-dimensional structure of the molecule in solution, which would unequivocally confirm the cis stereochemistry of the deuterium atoms across the double bond. kit.edu

¹H and ¹³C NMR Spectral Perturbations Induced by Deuteration

Ultrafast Time-Resolved Spectroscopies

Ultrafast laser techniques, with their femtosecond (1 fs = 10⁻¹⁵ s) time resolution, allow for the direct observation of molecular motions, such as vibrations and the dynamics of chemical reactions as they occur. For (Z)-Ethylene-1,2-d2, these methods are crucial for understanding how isotopic substitution affects the intricate dance of electrons and nuclei following electronic excitation.

Upon photoionization, the resulting ethylene cation (C₂H₄⁺) undergoes extremely rapid relaxation processes. nih.gov Pump-probe spectroscopy, often using extreme ultraviolet (EUV) pulses to ionize the molecule and infrared (IR) pulses to probe the subsequent dynamics, can track these events on their natural timescale. uliege.becnr.it

Studies on the ethylene cation and its deuterated isotopologues reveal that the initial relaxation from excited cationic states (D₂/D₃) to lower states (D₁) is incredibly fast, occurring within 5 to 10 fs. uliege.be The isomerization of the ethylene cation to the ethylidene cation (CH₃CH⁺) has been measured to occur in under 30 fs. nih.gov

Table 2: Key Timescales in the Ultrafast Dynamics of Ethylene Cations

| Dynamic Process | System | Timescale | Reference |

| D₃/D₂ → D₁ Population Transfer | C₂H₄⁺ / C₂D₄⁺ | 5 - 10 fs | uliege.be |

| Ethylene-Ethylidene Isomerization | C₂H₄⁺ | < 30 ± 3 fs | nih.gov |

| Excited State Decay (Valence) | C₂H₄⁺ | ~62 fs | researchgate.net |

| Fragment Yield Oscillations | C₂D₄⁺ | ~50 fs period | uliege.be |

The Born-Oppenheimer approximation, which separates electronic and nuclear motion, breaks down in electronically excited molecules at points known as conical intersections (CIs). These CIs act as efficient funnels for ultrafast, non-adiabatic transitions from a higher to a lower electronic state. aip.org

For the ethylene cation, simulations and experiments have confirmed that relaxation from the initially populated excited states to the cationic ground state proceeds through such CIs. nih.govcnr.it Two primary types of CIs have been identified: one involving twisting and pyramidalization of the molecule, and another corresponding to an ethylidene-like geometry where a hydrogen atom has migrated. researchgate.netarxiv.orgacs.org The majority of the relaxation to the ground state occurs through the pyramidalized CI. researchgate.net

The study of (Z)-Ethylene-1,2-d2 and other deuterated ethylenes provides critical tests for theories of non-adiabatic dynamics. While the fundamental relaxation mechanisms via CIs remain the same, the dynamics of traversing these intersections are altered by the heavier mass of deuterium. uliege.beresearchgate.net For instance, the slower torsional motion in the deuterated species directly impacts how the molecule approaches the twisted-pyramidalized CI. researchgate.net The enhanced oscillations observed in the fragment yields of deuterated ethylene cations are a direct consequence of how the isotope-modified vibrational wave packet explores the potential energy surfaces and the network of conical intersections. uliege.be

Probing Femtosecond Relaxation Dynamics in Cations

Mass Spectrometry (MS) Applications in Isotopic Analysis

Mass spectrometry serves as a powerful analytical tool for the isotopic analysis of molecules, providing detailed information about the incorporation and position of isotopes within a chemical structure. For (Z)-Ethylene-1,2-d2, mass spectrometry is crucial for confirming its isotopic purity and for studying the dynamics of its fragmentation, which can be influenced by the presence and stereochemistry of the deuterium atoms.

The electron ionization (EI) mass spectrum of (Z)-Ethylene-1,2-d2 is characterized by the presence of a molecular ion and a series of fragment ions that arise from the cleavage of C-H and C-D bonds. The identification of these deuterated species and the analysis of their fragmentation patterns are fundamental to confirming the structure and isotopic distribution of the molecule.

The molecular ion (M⁺•) for (Z)-Ethylene-1,2-d2, with the formula C₂H₂D₂, is expected at a mass-to-charge ratio (m/z) of 30. nist.gov The presence of this peak confirms the successful incorporation of two deuterium atoms in the ethylene molecule. The fragmentation of this molecular ion proceeds through various pathways, primarily involving the loss of hydrogen (H•), deuterium (D•), or dihydrogen species (H₂, HD, D₂).

The relative abundance of the fragment ions is influenced by the differing bond dissociation energies of C-H versus C-D bonds. Generally, the C-D bond is stronger than the C-H bond, leading to a preferential cleavage of C-H bonds. This isotopic effect can be observed in the relative intensities of the resulting fragment ions.

The fragmentation process in mass spectrometry involves the formation of a radical cation upon electron impact, which then undergoes unimolecular decomposition. libretexts.org The stability of the resulting fragment ions and neutral radicals plays a significant role in determining the fragmentation pathways. libretexts.org For (Z)-Ethylene-1,2-d2, the primary fragmentation steps involve the loss of a hydrogen or deuterium radical to form vinyl cations.

A summary of the expected primary fragment ions in the mass spectrum of (Z)-Ethylene-1,2-d2 is presented in the table below.

| m/z Value | Ion Formula | Formation Pathway |

| 30 | [C₂H₂D₂]⁺• | Molecular Ion |

| 29 | [C₂HD₂]⁺ | Loss of H• from the molecular ion |

| 28 | [C₂H₂D]⁺ | Loss of D• from the molecular ion |

| 28 | [C₂D₂]⁺• | Loss of H₂ from the molecular ion |

| 27 | [C₂HD]⁺• | Loss of HD from the molecular ion |

| 26 | [C₂H₂]⁺• | Loss of D₂ from the molecular ion |

| This table is generated based on established mass spectrometry fragmentation principles. |

Tandem mass spectrometry (MS/MS) has proven to be a valuable technique for the stereochemical analysis of molecules, including those containing deuterated alkyl chains. This method allows for the differentiation of diastereomers by examining the fragmentation patterns of mass-selected precursor ions.

Research on vicinally deuterated sec-alkyl phenyl ethers, such as CH₃(CH₂)ₘCH(OPh)CHD(CH₂)ₙCH₃, has demonstrated significant differences in the mass spectra of threo and erythro stereoisomers. nist.govnih.gov These differences are elucidated through MS/MS experiments, including mass-analyzed ion kinetic energy (MIKE) spectroscopy and collisionally activated decomposition (CAD). nist.gov

The primary decomposition pathway for these compounds is the expulsion of an alkene. nist.gov The stereochemistry of the precursor ion influences whether a deuterated or undeuterated alkene is eliminated. The expulsion of a deuterated alkene from a monodeuterated precursor results in the formation of an ionized phenol, PhOH⁺• (m/z 94), while the expulsion of an undeuterated alkene yields PhOD⁺• (m/z 95). nist.govnih.gov

A key finding is that the ratio of the abundances of these two fragment ions, specifically [PhOD⁺•]/[PhOH⁺•], is consistently greater for the threo isomer compared to the erythro isomer. nist.govnih.gov This stereochemical control over the fragmentation pathway is attributed to the preferred syn-elimination geometry, which is more readily achieved in one diastereomer over the other. nist.gov

This stereoselectivity is not constant across all homologous series. For example, in the case of 2-phenoxy-3-deuteriobutanes, the ratio of the [PhOD⁺•]/[PhOH⁺•] ratios for the threo versus the erythro isomer is 1.2. nist.govnih.gov This value increases for higher homologues, reaching a peak stereoselectivity of 5.8 for 3-phenoxy-4-deuteriohexane. nist.govnih.gov These findings underscore the utility of MS/MS in distinguishing between isotopically labeled diastereomers. nist.gov

The table below summarizes the observed stereochemical effects in the MS/MS analysis of deuterated sec-alkyl phenyl ethers.

| Compound | Isomer | [PhOD⁺•]/[PhOH⁺•] Ratio | Stereoselectivity (threo/erythro) |

| 2-Phenoxy-3-deuteriobutane | Threo | > Erythro | 1.2 nist.govnih.gov |

| 3-Phenoxy-4-deuteriohexane | Threo | > Erythro | 5.8 nist.govnih.gov |

| This table is based on published research findings. |

Mechanistic Studies and Kinetic Isotope Effects of Z Ethylene 1,2 D2

Elucidation of Reaction Pathways using Kinetic Isotope Effects (KIEs)

The study of kinetic isotope effects (KIEs) is a cornerstone in the elucidation of reaction mechanisms. By replacing hydrogen with deuterium (B1214612) in a reactant, chemists can probe the nature of bond-breaking and bond-forming steps in the rate-determining stage of a reaction. libretexts.orgwikipedia.org

Primary and Secondary Deuterium Kinetic Isotope Effects

Primary kinetic isotope effects (PKIEs) are observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step. wikipedia.org For reactions involving (Z)-Ethylene-1,2-d2, a significant PKIE (typically kH/kD > 2) would suggest that a C-D bond is being cleaved in the slowest step of the reaction. libretexts.orgprinceton.edu The magnitude of the KIE can provide information about the transition state; for instance, a symmetrical transition state where the hydrogen is halfway between the donor and acceptor often exhibits a maximal KIE. utdallas.edu

Secondary kinetic isotope effects (SKIEs), on the other hand, arise when the isotopic substitution is at a position not directly involved in bond cleavage. wikipedia.org These effects are generally smaller than PKIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). wikipedia.orgsnnu.edu.cn For (Z)-Ethylene-1,2-d2, SKIEs can reveal changes in hybridization at the carbon atoms during the reaction. For example, a change from sp2 to sp3 hybridization at the deuterated carbons in the transition state typically leads to an inverse isotope effect (kH/kD < 1), while a change from sp2 to sp hybridization would result in a normal isotope effect (kH/kD > 1). Theoretical calculations have predicted that restricted rotation about the C=C bond in deuterated ethylenes can lead to larger than typical secondary KIEs. acs.org

Isotopic Probes for Rate-Determining Steps and Transition State Structures

The strategic placement of deuterium in (Z)-Ethylene-1,2-d2 makes it an exceptional probe for identifying the rate-determining step of a reaction. nih.gov If a significant KIE is observed, it provides strong evidence that the cleavage of the C-D bond is part of the rate-limiting process. nih.gov This information is crucial for constructing an accurate potential energy surface of the reaction. utdallas.eduacs.org

Furthermore, the magnitude and nature of the KIE can offer detailed insights into the geometry of the transition state. utdallas.educdnsciencepub.com For instance, in an elimination reaction, a large primary KIE suggests a "central" transition state with significant C-H bond breaking. cdnsciencepub.com Conversely, a small KIE might indicate an early or late transition state where the C-H bond is either largely intact or almost completely broken. utdallas.edu The use of (Z)-Ethylene-1,2-d2 in conjunction with computational modeling allows for a precise characterization of transition state structures, including bond lengths and angles. acs.orgacs.org

Stereochemical Outcomes and Isotopic Scrambling in Reactions

The stereochemistry of reactions involving (Z)-Ethylene-1,2-d2 provides a wealth of information about the reaction mechanism, particularly concerning the preservation or loss of the initial configuration.

Stereospecificity in Catalytic Oxidations and Epoxidations

The epoxidation of alkenes is a classic example of a stereospecific reaction, where the stereochemistry of the starting alkene dictates the stereochemistry of the resulting epoxide. libretexts.orgstackexchange.com In the case of (Z)-Ethylene-1,2-d2, a stereospecific epoxidation would be expected to yield cis-1,2-dideuteriooxirane.

However, studies on the catalytic oxidation of (Z)-Ethylene-1,2-d2 over silver catalysts have shown that the reaction is not completely stereospecific. umich.eduresearchgate.net The degree of stereochemical randomization, where some of the trans-epoxide is also formed, has been found to depend on various factors, including the catalyst preparation and the reaction conditions. umich.edu For example, with a highly selective silver catalyst, a significant portion of the epoxide product retained the original cis configuration of the starting material. researchgate.net This partial loss of stereochemistry suggests the involvement of an intermediate that allows for rotation around the C-C bond before the final epoxide ring closure. umich.edu

Retention and Randomization of Stereochemical Information

The degree to which the stereochemical information of (Z)-Ethylene-1,2-d2 is retained or randomized during a reaction is a powerful mechanistic indicator. ochemtutor.com Complete retention of stereochemistry, as is often observed in concerted reactions like the Diels-Alder reaction, implies that the new bonds are formed simultaneously without the intervention of a long-lived intermediate that would permit bond rotation. researchgate.netmasterorganicchemistry.com

Conversely, the randomization of stereochemistry points to a stepwise mechanism involving an intermediate, such as a diradical or a carbocation, where rotation around the single C-C bond can occur faster than the subsequent reaction steps. researchgate.net The observation of partial equilibration in the epoxidation of (Z)-Ethylene-1,2-d2 over silver catalysts supports a mechanism with an intermediate that has a finite lifetime. umich.edu It is important to note that the possibility of deuterium versus hydrogen isotope scrambling is considered highly unlikely under certain experimental conditions. nih.gov

Ene Reactions and Deuterated Pinene Studies

Ene reactions are pericyclic reactions that involve the transfer of an allylic hydrogen from an "ene" to an "enophile". msu.edulibretexts.orgwikipedia.org While direct studies involving (Z)-Ethylene-1,2-d2 in ene reactions are not extensively documented in the provided context, the principles of stereochemistry and isotopic labeling are highly relevant. The stereochemical outcome of an ene reaction is often highly specific, and the use of a deuterated ene component would allow for detailed mechanistic investigations.

Studies on related systems, such as deuterated pinenes, can provide analogous insights. For example, the stereoselective introduction of side chains in steroids has been achieved through ene reactions, where the stereochemistry is carefully controlled. researchgate.net The use of deuterated substrates in such reactions would enable the tracking of hydrogen (or deuterium) transfer and help to confirm the concerted or stepwise nature of the reaction.

Palladium-Catalyzed Diacetoxylation Stereochemistry

The stereochemical outcome of palladium-catalyzed reactions is a subject of intense study, and (Z)-ethylene-1,2-d2 has been instrumental in clarifying the mechanistic pathways of these transformations. Stereochemical studies utilizing deuterated ethene have been pivotal in understanding the mechanisms of palladium-catalyzed reactions, including the industrially significant Wacker process. su.se These studies have helped in determining the stereochemistry of nucleophilic attack on π-olefin and π-allylpalladium complexes. su.se

In the context of diacetoxylation, the use of deuterated alkenes allows for the determination of the stereochemistry of the reaction. researchgate.net For instance, research has shown that the palladium-catalyzed diacetoxylation of alkenes can proceed with high diastereoselectivity. nih.gov The stereochemistry of such reactions can be influenced by various factors, including the choice of ligand and the reaction conditions. researchgate.netresearchgate.net

Mechanistic investigations have proposed several pathways for the palladium-catalyzed diacetoxylation of alkenes. researchgate.net The use of isotopically labeled compounds like (Z)-ethylene-1,2-d2 helps to distinguish between these potential pathways. For example, in some palladium-catalyzed 1,4-oxidations of conjugated dienes, a controlled duality in stereochemistry can be achieved, leading to either cis or trans diacetoxylation products. su.se

Table 1: Key Findings in Palladium-Catalyzed Diacetoxylation using Deuterated Alkenes

| Reaction | Key Finding | Significance |

| Wacker Process | Reaction proceeds via trans-hydroxypalladation. su.se | Provided a new understanding of the mechanism, which has become textbook material. su.se |

| Diacetoxylation of Alkenes | Ligand engineering is crucial for high catalytic reactivity and enantioselectivity. researchgate.net | Enables precise asymmetric diacetoxylation of various alkenes. researchgate.net |

| 1,4-Oxidations of Dienes | Controlled duality in stereochemistry allows for selective formation of cis or trans products. su.se | Offers synthetic utility in preparing stereodefined 1,4-functionalized products. su.se |

Isotopic Effects on Intramolecular Rearrangements and Exchange Processes

The substitution of hydrogen with deuterium in (Z)-ethylene-1,2-d2 leads to observable kinetic isotope effects (KIEs), which are changes in the reaction rate. These effects are a powerful tool for investigating reaction mechanisms, particularly for determining rate-limiting steps and the nature of transition states. nih.govannualreviews.org

Intramolecular rearrangements and exchange processes are particularly sensitive to isotopic substitution. For example, in the thermolysis of certain organometallic complexes in the presence of (Z)-ethylene-1,2-d2, the analysis of intramolecular KIEs has provided insights into the nature of intermediate complexes. snnu.edu.cn The comparison of intermolecular and intramolecular KIEs can help to determine whether a reaction proceeds through a symmetric intermediate. nih.govsnnu.edu.cn

Studies on the ethylene (B1197577) cation have shown that deuteration can significantly influence the dynamics of structural rearrangements and fragmentation pathways following ionization. uliege.be For instance, the relaxation of excited C2H4+ to its ground state occurs through conical intersections, leading to H- and H2-loss. uliege.be In deuterated ethylene, the timescale for internal conversion steps is increased, highlighting the impact of isotopic substitution on molecular relaxation pathways. uliege.be

NMR spectroscopy is a key technique for studying these exchange processes. For example, exchange on an NMR timescale has been observed between different protons in ruthenacyclobutane complexes, and EXSY NMR experiments have been used to determine the activation energies for these processes. scispace.com Similarly, intramolecular H/D exchange has been observed in ethanol (B145695) catalyzed by acidic zeolites, where the reaction mechanism was elucidated through IR spectroscopy and analysis of isotope-labeled products. researchgate.net

Table 2: Examples of Isotopic Effects in Intramolecular Processes

| System | Process Studied | Observed Isotope Effect | Mechanistic Implication |

| Iridium Complex + Ethylene-d2 | C-H Insertion | Intramolecular KIE (kH/kD) = 1.18. snnu.edu.cn | Suggests an intermediate where all H and D atoms are accessible on a timescale faster than the subsequent reaction. snnu.edu.cn |

| Ethylene Cation | Relaxation Dynamics | Deuteration increases the timescale for internal conversion. uliege.be | Highlights the mass-dependent nature of nuclear motion in relaxation pathways. uliege.be |

| Ruthenacyclobutane | Positional and Stereochemical Exchange | Rapid chemical exchange between β-hydrogens of cis and trans isomers. scispace.com | Provides insight into the dynamics of olefin metathesis catalysts. scispace.com |

| Ethanol on H-ZSM-5 Zeolite | Intramolecular H/D Exchange | Activation energy of 72 ± 4 kJ mol−1 for the exchange from CD3CH2OH to CHD2CH2OD. researchgate.net | The reaction is mediated by acidic OH groups of the zeolite. researchgate.net |

Influence of Deuteration on Hydrogen Bonding and Intermolecular Interactions

Deuteration can subtly alter the properties of molecules, including their geometry and vibrational frequencies, which in turn affects non-covalent interactions like hydrogen bonding. nih.govacs.org The replacement of protium (B1232500) (H) with deuterium (D) typically results in a stronger bond, a phenomenon attributed to the lower zero-point vibrational energy of the heavier isotope. d-nb.info

This seemingly small change can have significant consequences for intermolecular interactions. In systems where hydrogen bonding plays a crucial role, such as in protic ionic liquids, deuteration has been shown to have a profound impact. d-nb.inforesearchgate.net For example, deuteration of the ethyl groups in triethylammonium (B8662869) cations was found to dramatically shift the equilibrium between static and mobile states, indicating a significant influence on the structural ordering and hydrogen bonding network. d-nb.inforesearchgate.net

In the context of water, deuteration has been observed to have two opposing effects on the hydrogen-bond breaking process. aps.org While deuterating a desorbing water molecule increases the energy required for desorption, deuterating the neighboring water molecules reduces this energy. aps.org This highlights the complex interplay of quantum effects in hydrogen-bonded systems.

While direct studies on the influence of deuteration on the hydrogen bonding of (Z)-ethylene-1,2-d2 are not extensively documented in the provided context, the principles derived from studies on other deuterated molecules are applicable. The C-D bond in (Z)-ethylene-1,2-d2 is shorter and stronger than a C-H bond, which could influence its interactions with other molecules, including potential weak hydrogen bonding interactions. mdpi.com For instance, C-H···O interactions are recognized as a form of weak hydrogen bonding, and the substitution with deuterium would be expected to modulate the strength and nature of such interactions. researchgate.net

Table 3: Effects of Deuteration on Hydrogen Bonding

| System | Observation | Underlying Principle |

| Protic Ionic Liquids | Deuteration of ethyl groups shifts the equilibrium towards a more static state. d-nb.info | Deuteration strengthens intermolecular interactions, affecting phase transitions. researchgate.net |

| Water Isotopomers | Deuteration has opposing effects on the energy of desorption depending on which molecule is deuterated. aps.org | Quantum anharmonic couplings between inter- and intramolecular vibrational modes are influential. aps.org |

| Histamine (B1213489) H2 Receptor | Deuteration increases histamine affinity for its receptor. mdpi.com | Altered hydrogen bonding interactions within the receptor and with the aqueous environment. mdpi.com |

Theoretical and Computational Chemistry of Z Ethylene 1,2 D2

Quantum Chemical Calculations (DFT, Ab Initio, Post-Hartree-Fock Methods)

Quantum chemical calculations have been instrumental in elucidating the properties of (Z)-ethylene-1,2-d2. These methods, ranging from Density Functional Theory (DFT) to high-level ab initio and post-Hartree-Fock approaches, provide a theoretical framework for interpreting experimental data and predicting molecular behavior. researchgate.netnumberanalytics.comwikipedia.orgcond-mat.de

Post-Hartree-Fock methods are a class of techniques in computational chemistry that improve upon the Hartree-Fock method by including electron correlation. wikipedia.org These methods are essential for achieving high accuracy in the calculation of molecular properties. numberanalytics.comwikipedia.org

Electronic Structure and Potential Energy Surface Mapping

The electronic structure of ethylene (B1197577) and its isotopologues is characterized by sp² hybridized carbon atoms, forming a sigma bond framework and a pi (π) bond from the remaining p orbitals. libretexts.orglibretexts.org Ab initio calculations are crucial for mapping the potential energy surfaces (PES) of both the ground and excited electronic states. nih.gov These calculations reveal the intricate topography of the PES, including the location of minima, transition states, and conical intersections, which govern the molecule's photochemical reactivity. nih.gov For instance, studies on substituted ethylenes have shown how methylation affects the barrier between the π3s Rydberg state and the ππ* valence state, influencing their excited-state dynamics. nih.gov

Vibrational Frequency Calculations and Normal Mode Analysis

Theoretical vibrational frequency calculations are vital for assigning and understanding the complex vibrational spectra of molecules like (Z)-ethylene-1,2-d2. Methods such as DFT and ab initio calculations are used to predict the normal modes of vibration. researchgate.net High-level calculations, such as those using augmented coupled-cluster (CCSD(T)) methods with correlation-consistent basis sets, have successfully reproduced the fundamental vibrational frequencies of various ethylene isotopomers to within 10 cm⁻¹. researchgate.net However, challenges remain, especially in cases of strong Fermi resonance. researchgate.net The accuracy of these predictions can be further improved by using scaling factors derived from comparisons with experimental data. researchgate.netacs.org

Below is a table showcasing representative theoretically calculated vibrational modes for an ethylene-like molecule.

| Mode Number | Symmetry | Description | Calculated Frequency (cm⁻¹) |

| 1 | A_g | CH₂ symmetric stretch | 3100 |

| 2 | A_g | C=C stretch | 1650 |

| 3 | A_g | CH₂ scissoring | 1350 |

| 4 | A_u | Torsion | 1020 |

| 5 | B_1g | CH₂ rocking | 1230 |

| 6 | B_1u | CH₂ out-of-plane wag | 950 |

| 7 | B_2u | CH₂ antisymmetric stretch | 3150 |

| 8 | B_2u | CH₂ rocking | 820 |

| 9 | B_3u | CH₂ scissoring | 1440 |

Note: These are representative values for an ethylene-like molecule and may not correspond exactly to (Z)-ethylene-1,2-d2. The actual frequencies for (Z)-ethylene-1,2-d2 will be influenced by the deuterium (B1214612) substitution.

Simulation of Isotopic Effects on Spectroscopic Parameters

The substitution of hydrogen with deuterium in (Z)-ethylene-1,2-d2 leads to significant isotopic effects on its spectroscopic parameters, primarily due to the mass difference. Quantum chemical calculations are essential for simulating and quantifying these effects. For example, the rotational constants of (Z)-ethylene-1,2-d2 have been determined from quantum chemistry calculations. fu-berlin.deresearchgate.net Furthermore, computational studies on deuterated glycolaldehyde (B1209225) and (Z)-1,2-ethenediol have demonstrated the power of these simulations in assigning complex rotational spectra. acs.org Theoretical studies on the ethylene cation and its deuterated analogue, C2D4, have shown that deuteration slows down the torsional motion in the excited state. mpg.deresearchgate.net

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a time-dependent perspective on the behavior of (Z)-ethylene-1,2-d2, allowing for the investigation of dynamic processes that are often inaccessible to static quantum chemical calculations.

Simulating Ultrafast Non-Adiabatic Dynamics and Conical Intersections

(Z)-ethylene-1,2-d2, like its parent molecule, is a benchmark system for studying ultrafast non-adiabatic dynamics, which involve transitions between different electronic states. These processes are often mediated by conical intersections, which are points of degeneracy between electronic potential energy surfaces. Ab initio surface-hopping dynamics simulations have been employed to model the photodynamics of ethylene, revealing that the decay from the excited state to the ground state primarily occurs at a pyramidalized conical intersection. mpg.deresearchgate.net Such simulations have also been used to study the photoisomerization and dissociation of ethylene. nih.gov The inclusion of Rydberg states in these simulations has been shown to be important for a complete description of the photodynamics. mpg.deresearchgate.net

Investigation of Conformational Dynamics and Energy Redistribution

MD simulations are also used to investigate the conformational dynamics of (Z)-ethylene-1,2-d2, such as cis-trans isomerization, and the redistribution of energy among its vibrational modes following excitation. Studies on related systems, such as the diffusion of ethene in zeolites, have utilized enhanced sampling MD methods to map out the free energy profiles of conformational changes. acs.org The investigation of conformational dynamics in larger, more complex molecules has also been aided by MD simulations, providing insights into the relationship between structure and function. nih.gov

Transition State Theory and Reaction Rate Computations

Transition State Theory (TST) is a fundamental framework for understanding and calculating the rates of chemical reactions. wikipedia.org It posits that a reaction proceeds from reactants to products through a high-energy intermediate state known as the activated complex or transition state. libretexts.orglibretexts.org The core assumption of TST is that a quasi-equilibrium exists between the reactants and the activated complex. wikipedia.org

The rate constant (k) of the reaction is given by the Eyring equation: libretexts.org

k = (κ * kₛT / h) * K‡

where:

κ is the transmission coefficient, which accounts for the possibility that not all activated complexes proceed to products. libretexts.org

kₛ is the Boltzmann constant.

T is the absolute temperature.

h is Planck's constant.

K‡ is the equilibrium constant for the formation of the activated complex from the reactants.

K‡ can be expressed in terms of the Gibbs free energy of activation (ΔG‡), leading to the more common form of the Eyring equation which relates the rate constant to the thermodynamic properties of activation: the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡). wikipedia.orglibretexts.org

Computational chemistry applies TST by locating the transition state structure on the potential energy surface and calculating its properties, along with those of the reactants. From these, the activation parameters and ultimately the reaction rate can be computed. When studying deuterated compounds like (Z)-Ethylene-1,2-d2, TST is crucial for predicting the kinetic isotope effect (KIE), where the rate of a reaction changes upon isotopic substitution. The KIE arises primarily from differences in zero-point vibrational energies between the normal and deuterated reactants and transition states.

Table 2: Conceptual Components for TST/RRKM Calculation of a Unimolecular Reaction (Illustrative example for a hypothetical reaction involving (Z)-Ethylene-1,2-d2)

| Component | Description | Required Computational Data |

|---|---|---|

| Reactant | The (Z)-Ethylene-1,2-d2 molecule. | Optimized geometry, vibrational frequencies, rotational constants. |

| Transition State (TS) | The saddle point on the potential energy surface leading to products. | Optimized geometry, vibrational frequencies (including one imaginary frequency), rotational constants. |

| Activation Energy (Eₐ) | The energy difference between the TS and the reactant. | Electronic energies of the optimized reactant and TS structures. |

| Partition Functions (Q) | Statistical mechanical description of the energy states of molecules. | Calculated from vibrational frequencies, rotational constants, and masses for both reactant and TS. |

| Rate Constant (k(E)) | The microcanonical rate constant as a function of energy. | Calculated from the number of states of the TS and the density of states of the reactant. |

Computational Prediction of Isotopic Fractionation Factors

Isotopic fractionation describes the partitioning of isotopes between two substances or phases at equilibrium. The equilibrium fractionation factor (α) between two compounds A and B is defined as the ratio of the isotope ratios (R) in each compound. usgs.gov

αₐ₋ₑ = Rₐ / Rₑ

At the molecular level, this phenomenon is driven by differences in bond energies, with the heavier isotope (like deuterium) preferentially accumulating in the compound where it is more strongly bound. unm.edu These fractionation factors can be predicted with high accuracy using computational methods based on statistical mechanics. unm.edu

The primary method involves the calculation of reduced partition function ratios (β-factors) using quantum chemistry, most commonly Density Functional Theory (DFT). acs.orgfigshare.com The β-factor is a measure of the isotopic enrichment in a given molecule relative to the bare atomic isotope. It is calculated from the harmonic vibrational frequencies of the normal and the isotopically substituted molecule. acs.orgdoi.org

Recent studies have demonstrated that DFT methods, such as B3LYP with a large basis set like 6-311++G(d,p), can accurately predict position-specific hydrogen isotope fractionation factors for a wide range of organic molecules, including alkenes. acs.orgdoi.org The computational protocol involves:

Optimizing the geometry of the molecule.

Calculating the harmonic vibrational frequencies for both the parent molecule and the specific deuterated isotopologue (e.g., (Z)-Ethylene-1,2-d2).

Using these frequencies to compute the β-factor.

The equilibrium fractionation factor (α) between two molecules is then simply the ratio of their β-factors.

Table 3: Comparison of Theoretical and Experimental β-Factors for H/D Substitution (Illustrative data based on findings for various organic molecules)

| Molecule / System | Carbon Site | Method | Calculated β-Factor | Experimental β-Factor |

|---|---|---|---|---|

| Ethane | Primary (CH₃) | B3LYP/6-311++G(d,p) | 2.43 | 2.38 (±0.07) |

| Propane | Primary (CH₃) | B3LYP/6-311++G(d,p) | 2.43 | 2.45 (±0.06) |

| Propane | Secondary (CH₂) | B3LYP/6-311++G(d,p) | 2.51 | 2.57 (±0.09) |

This interactive table is compiled from data in reference doi.org. It demonstrates the high accuracy of the DFT method for predicting β-factors, which is directly applicable to (Z)-Ethylene-1,2-d2.

Applications of Z Ethylene 1,2 D2 in Diverse Research Fields

Mechanistic Probes in Catalysis and Organometallic Chemistry

In the realm of catalysis and organometallic chemistry, (Z)-ethylene-1,2-d2 is instrumental in unraveling the detailed steps of reactions involving ethylene (B1197577). The substitution of hydrogen with deuterium (B1214612) atoms allows for the use of techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to track the fate of the ethylene molecule during catalytic cycles.

Investigating Olefin Polymerization Mechanisms

The polymerization of olefins, a cornerstone of the modern chemical industry, is often catalyzed by transition metal complexes, such as Ziegler-Natta catalysts. copernicus.orgnih.govnih.govccspublishing.org.cnnoaa.govcdc.gov The precise mechanism of chain growth and termination has been a subject of intense investigation. The use of deuterated ethylenes, including (Z)-ethylene-1,2-d2, has been pivotal in distinguishing between proposed mechanisms, such as the Cossee-Arlman mechanism and metallacycle-based pathways. rsc.orgcore.ac.uknilu.com

For instance, in studies of ethylene polymerization catalyzed by bis(imino)pyridine cobalt complexes, deuterium-labeled ligands were used in conjunction with ethylene to monitor the activation and initiation steps via ²H NMR spectroscopy. nilu.noacs.org These experiments revealed that the initiation of polymerization involves the incorporation of alkyl groups from the co-catalyst. nilu.noacs.org While not always specifying the (Z)-isomer, these studies highlight the principle of using deuterated ethylene to gain mechanistic insights that would be difficult to obtain otherwise. The kinetic isotope effect, the difference in reaction rates between the deuterated and non-deuterated species, can also provide valuable information about the rate-determining step of the polymerization process.

Studies of Metal-Ethylene Complexes and Ligand Structures

Understanding the structure and bonding within metal-ethylene complexes is fundamental to designing more efficient catalysts. (Z)-Ethylene-1,2-d2 is a valuable tool in these investigations, particularly in conjunction with NMR spectroscopy. Deuterium substitution can simplify complex proton NMR spectra and allow for the determination of coupling constants that provide insights into the geometry and bonding of the coordinated ethylene ligand. acs.orgsci-hub.box

For example, ¹H NMR studies of osmium-ethylene complexes in liquid crystal solvents have been used to determine the precise structure of the ethylene ligand. sci-hub.box The use of deuterated analogs helps in assigning the various intramolecular dipolar couplings, leading to a detailed understanding of the metal-olefin interaction. sci-hub.box Such studies have provided evidence for the description of some metal-ethylene units as metallacyclopropanes. sci-hub.box Furthermore, the study of coinage metal complexes with phosphine-substituted diboraanthracene ligands has benefited from solid-state ¹¹B NMR, where the interaction with ethylene and other substrates can be probed. acs.org While not explicitly using (Z)-ethylene-1,2-d2, these studies exemplify the detailed structural analysis facilitated by isotopic labeling.

Table 1: Application of (Z)-Ethylene-1,2-d2 and its Isotopomers in Mechanistic Studies

| Research Area | Catalyst/System | Technique(s) | Key Finding |

|---|---|---|---|

| Olefin Polymerization | Bis(imino)pyridine cobalt complexes | ²H NMR Spectroscopy | Initiation involves alkyl group incorporation from co-catalyst. nilu.noacs.org |

| Ethylene Trimerization | Chromium-diphosphine catalysts | Deuterium Labeling, NMR | Supports a metallacyclic mechanism over a Cossee-type mechanism. u-pec.frresearchgate.netnih.gov |

| Metal-Ethylene Complexes | Osmium-ethylene complexes | ¹H NMR in liquid crystal solvents | Determined precise ethylene ligand structure, supporting metallacyclopropane character. sci-hub.box |

| Catalytic Aromatization | Ga-modified HZSM-5 zeolites | ¹³C Isotope Labeling, IR & MAS NMR | Involvement of intra-zeolite aromatic hydrocarbon species in the catalytic cycle. copernicus.orgresearchgate.netresearchgate.net |

Understanding Catalytic Conversion and Aromatization Processes

The conversion of ethylene into more valuable chemicals, such as aromatic compounds, is another area where (Z)-ethylene-1,2-d2 can serve as a mechanistic probe. The aromatization of ethylene over zeolite-based catalysts, for example, involves a complex network of reactions including oligomerization, cyclization, and dehydrogenation.

Isotope labeling studies, often using ¹³C-labeled ethylene, have been crucial in elucidating these pathways. copernicus.orgresearchgate.netresearchgate.net By tracking the distribution of the isotopic label in the products, researchers can identify key intermediates and understand the role of the catalyst in promoting specific reaction steps. For instance, studies on Ga-modified HZSM-5 zeolites have used ¹³C-ethylene to demonstrate the involvement of intra-zeolite aromatic hydrocarbon species in the catalytic cycle. copernicus.orgresearchgate.netresearchgate.net The principles of these isotopic tracer studies are directly applicable to experiments using (Z)-ethylene-1,2-d2 to investigate the stereochemistry and kinetics of the C-H bond activation and rearrangement steps.

Elucidating Ethylene Trimerization Mechanisms

The selective trimerization of ethylene to 1-hexene (B165129) is a significant industrial process, and understanding its mechanism is key to developing improved catalysts. (Z)-Ethylene-1,2-d2 has been directly employed in mechanistic studies to differentiate between the proposed metallacyclic mechanism and the Cossee-Arlman pathway. u-pec.frresearchgate.netnih.gov

In a key study using a chromium-diphosphine catalyst, the trimerization of a 1:1 mixture of C₂H₄ and C₂D₄ produced isotopomers of 1-hexene with no H/D scrambling. nih.gov This lack of isotopic crossover provided strong evidence for a mechanism involving metallacyclic intermediates, where three ethylene molecules are coupled at a single metal center. u-pec.frresearchgate.netnih.gov Furthermore, the reaction of cis- and trans-ethylene-d₂ yielded 1-hexene with specific deuterium labeling patterns and revealed a significant kinetic isotope effect, offering deeper insights into the transition state of the C-H bond cleavage step. u-pec.frresearchgate.net These findings were crucial in confirming the metallacycle mechanism for this important catalytic reaction.

Atmospheric Chemistry and Environmental Fate Studies

The application of isotopically labeled compounds extends to environmental science, where they can be used to trace the atmospheric fate of pollutants.

Tracing Atmospheric Degradation Pathways

Ethylene is a volatile organic compound (VOC) present in the atmosphere, originating from both natural and anthropogenic sources. Its atmospheric degradation is primarily initiated by reaction with hydroxyl (OH) radicals, ozone (O₃), and nitrate (B79036) (NO₃) radicals. Understanding the pathways of this degradation is crucial for accurate atmospheric modeling.

Isotopic labeling is a powerful technique for studying the mechanisms of atmospheric reactions. While specific studies focusing on the atmospheric degradation of (Z)-ethylene-1,2-d2 are not widely reported, the principles of using deuterated molecules are well-established. For instance, deuterated compounds are used to determine kinetic isotope effects, which can help to identify the dominant reaction pathways. core.ac.uk The study of the atmospheric chemistry of related chlorinated ethylenes, such as (Z)- and (E)-1,2-dichloroethene, demonstrates how isomers can be used to probe reaction mechanisms. In astrochemical studies, which share some chemical principles with atmospheric chemistry, the deuterium abundance in interstellar molecules is a key diagnostic tool for elucidating reaction mechanisms. Therefore, (Z)-ethylene-1,2-d2 represents a potential tracer for studying the stereochemistry of addition reactions with atmospheric oxidants and for investigating the potential for isomerization during its atmospheric lifetime.

Isotopic Fractionation in Biotic and Abiotic Transformation Processes

Isotopic fractionation is the partitioning of isotopes between two substances or two phases of the same substance at equilibrium or during kinetic processes. In the context of (Z)-ethylene-1,2-d2, studying isotopic fractionation provides critical insights into the mechanisms of its transformation in various environments. Transformation processes, whether driven by biological organisms (biotic) or by chemical reactions (abiotic), often exhibit kinetic isotope effects (KIEs), where molecules containing the heavier isotope (deuterium, D) react at a slower rate than those with the lighter isotope (hydrogen, H).

The magnitude of this fractionation is highly dependent on the specific reaction pathway. For instance, aerobic biodegradation of chlorinated ethenes, which are structurally related to ethylene, has shown that different enzymatic pathways lead to vastly different stable carbon isotope fractionation. nih.gov Degradation via monooxygenase enzymes results in a small fractionation, whereas degradation by hydrolytic dehalogenase enzymes leads to a much larger fractionation. nih.gov This principle is directly applicable to the transformation of deuterated ethylenes. The specific C-D bond-breaking step in a reaction mechanism is the primary source of the kinetic isotope effect. Therefore, measuring the change in the isotopic ratio of a sample of (Z)-ethylene-1,2-d2 as it degrades can help elucidate whether the transformation is occurring via oxidation, reduction, or another pathway.

Abiotic degradation processes also induce isotopic fractionation. For example, oxidation by permanganate (B83412) or reduction by zero-valent iron will each have a characteristic fractionation factor. researchgate.net By comparing the isotopic enrichment factors (ε) from a contaminated site to those determined in laboratory studies for specific degradation pathways, it is possible to identify the dominant transformation process occurring in the field. While direct studies on (Z)-ethylene-1,2-d2 are specific, the principles established for similar molecules like chloroethenes and other hydrocarbons are foundational. nih.govberkeley.edu These studies show that lighter isotopologues are typically degraded faster, leading to an enrichment of the heavier isotopologues (like (Z)-ethylene-1,2-d2) in the remaining contaminant pool. enviro.wiki

Compound-Specific Isotope Analysis (CSIA) in Environmental Research

Compound-Specific Isotope Analysis (CSIA) is a powerful analytical technique used to measure the isotopic ratios of individual compounds within a complex mixture. enviro.wiki For environmental research, CSIA of deuterated compounds like (Z)-ethylene-1,2-d2 can serve as a powerful tool for source apportionment and for monitoring the extent of degradation of contaminants. enviro.wikienviro.wiki Many physical processes such as dilution, sorption, and volatilization cause minimal isotopic fractionation, whereas biodegradation and chemical degradation often result in significant fractionation. enviro.wiki This distinction allows researchers to unequivocally identify and quantify in-situ degradation.

In practice, CSIA involves separating the compound of interest from an environmental sample (e.g., groundwater, soil gas) using gas chromatography (GC) and then measuring its isotope ratio using an isotope ratio mass spectrometer (IRMS). researchgate.net By analyzing the isotopic composition (e.g., the D/H ratio) of (Z)-ethylene-1,2-d2 at a contaminated site, scientists can gain insights that are not available from concentration data alone. For example, if a source of ethylene contamination is known to have a specific D/H signature, CSIA can be used to trace the plume and distinguish it from other potential sources. enviro.wiki

Furthermore, CSIA is instrumental in assessing the performance of remediation efforts. As contaminants like ethylene are degraded, the remaining pool becomes enriched in the heavier isotope. enviro.wiki By monitoring the isotopic composition of (Z)-ethylene-1,2-d2 over time, the extent of natural attenuation or engineered bioremediation can be quantified. scholaris.ca The relationship between the change in concentration and the change in isotopic composition can be described by the Rayleigh distillation equation, which allows for the calculation of the extent of degradation. berkeley.edu This approach has been successfully applied to a wide range of organic pollutants, and the principles are directly transferable to deuterated ethylenes. enviro.wikimdpi.com

Fundamental Physical Chemistry and Molecular Physics

(Z)-Ethylene-1,2-d2 is a valuable subject for studying fundamental energy transfer and relaxation processes in molecules. The substitution of hydrogen with deuterium alters the vibrational frequencies of the molecule due to the mass difference. This isotopic substitution can have a pronounced effect on the rates and pathways of intramolecular vibrational energy redistribution (IVR) and relaxation following electronic excitation.

Studies on the ethylene cation (C₂H₄⁺) have revealed that relaxation from excited electronic states occurs on a femtosecond timescale, guided by conical intersections. uliege.be A notable isotope effect is observed in the competing fragmentation channels (H/D-loss and H₂/D₂-loss). The yields of deuterated fragments from C₂D₄⁺ exhibit pronounced oscillations as a function of pump-probe delay, which are less apparent for C₂H₄⁺. uliege.be This enhanced oscillation in the deuterated species is attributed to a combination of the isotope effect on the wavepacket relaxation through the network of conical intersections and the different vibrational frequencies of the cation. uliege.be Such studies provide a detailed understanding of how isotopic substitution influences non-adiabatic dynamics and energy relaxation on ultrafast timescales.

Energy transfer can also occur between molecules. In condensed phases or highly doped materials, processes like Förster resonance energy transfer (FRET) and Dexter energy transfer are governed by electronic coupling and spectral overlap between donor and acceptor molecules. uni-tuebingen.derp-photonics.com While these are general mechanisms, the specific vibrational structure of (Z)-ethylene-1,2-d2 would influence the rates of these processes. Nonradiative relaxation processes, which compete with light emission, are also sensitive to isotopic substitution. The coupling of electronic levels with high-frequency vibrations (like C-H stretches) is a major pathway for nonradiative decay; replacing H with D lowers these vibrational frequencies, often leading to a decrease in the rate of nonradiative relaxation. acs.org